N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a cyclopentyl group at the N6 position, a 3-fluorophenyl group at the N4 position, and a phenyl ring at the 1-position. Structural modifications at the N4, N6, and 1-positions significantly influence physicochemical properties and biological activity.
Properties
IUPAC Name |
6-N-cyclopentyl-4-N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6/c23-15-7-6-10-17(13-15)25-20-19-14-24-29(18-11-2-1-3-12-18)21(19)28-22(27-20)26-16-8-4-5-9-16/h1-3,6-7,10-14,16H,4-5,8-9H2,(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDMVOIGXMLNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions.
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated derivatives .
Scientific Research Applications
N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated as a potential kinase inhibitor for cancer treatment.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, it prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
Electronic Effects
- Fluorine (Target Compound) : The 3-fluorophenyl group provides strong electron-withdrawing effects, stabilizing negative charges and enhancing dipole interactions in binding pockets .
- Chlorine () : Chlorine’s inductive electron-withdrawing effect is weaker than fluorine but increases lipophilicity (ClogP +0.5–1.0) .
Steric Effects
- Cyclopentyl vs. Cycloheptyl : The target’s cyclopentyl group (5-membered ring) offers moderate steric bulk, whereas cycloheptyl (7-membered) in may hinder binding in constrained active sites .
- Ethyl () : Smaller than cyclopentyl, ethyl reduces steric hindrance but may decrease hydrophobic interactions .
NMR Spectral Differences
- Target vs. Chlorinated Analogs : The target’s 3-fluorophenyl group causes upfield shifts in aromatic protons (e.g., ~7.32 ppm for H-3′/H-5′) compared to chlorinated analogs (7.60–7.95 ppm) due to fluorine’s electronegativity .
- Methoxy vs. Methyl : Methoxy groups in show downfield 13C shifts (~158.7 ppm for C-4′′) versus methyl groups (~140.3 ppm in ) due to oxygen’s deshielding effect .
Biological Activity
N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and molecular targeting. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.
The compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, which have been synthesized through various methods including the Ugi reaction and Huisgen cycloaddition. The structural formula is characterized by the presence of a cyclopentyl group and a fluorophenyl moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H26FN3O2S |
| Molecular Weight | 507.654 g/mol |
| Chemical Structure | Chemical Structure |
2.1 Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties. In particular, this compound has shown significant inhibitory effects against various cancer cell lines.
- In vitro Studies : The compound was tested against A549 (lung cancer) and HCT116 (colon cancer) cell lines. It exhibited IC50 values of 8.21 µM and 19.56 µM respectively, indicating strong anti-proliferative activity .
- Mechanism of Action : The compound acts as an epidermal growth factor receptor inhibitor (EGFRi), which is crucial for cell proliferation and survival in many cancers. Molecular docking studies revealed that it binds effectively to the ATP-binding site of EGFR .
2.2 Kinase Inhibition
The compound also demonstrates kinase inhibitory activity:
- CDK2 Inhibition : It was found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. The IC50 for CDK2 inhibition was reported at 0.21 µM, showing greater potency compared to standard inhibitors like roscovitine .
Case Study 1: EGFR Inhibition
A study investigated the efficacy of this compound as an EGFR inhibitor. The results showed that the compound induced apoptosis in A549 cells by increasing the BAX/Bcl-2 ratio significantly (8.8-fold increase), indicating its potential as an anti-cancer agent .
Case Study 2: CDK2 Targeting
Another study focused on its interaction with CDK2. The compound was evaluated alongside known inhibitors, revealing that it could effectively disrupt the cell cycle in cancer cells by targeting CDK2 pathways .
4. Conclusion
This compound exhibits promising biological activity primarily through its role as an EGFR inhibitor and CDK2 antagonist. Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can experimental efficiency be improved?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., solvent, temperature, catalyst loading). This approach reduces trial-and-error by identifying critical variables through fractional factorial designs or response surface methodology. For fluorinated pyrazolo-pyrimidine derivatives, coupling reactions involving fluorobenzoylamino intermediates under reflux in pyridine have been reported as effective . Quantum chemical calculations (e.g., density functional theory) can predict transition states and guide condition selection, as demonstrated in reaction path search methodologies .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorophenyl (¹⁹F NMR) and cyclopentyl protons (¹H NMR) to confirm substitution patterns.
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection to assess purity (>95% threshold).
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS).
- X-ray Diffraction (XRD) : Resolve crystal structure to validate regioselectivity, particularly for pyrazolo-pyrimidine core stability .
Q. What solvent systems and purification methods are recommended for isolating this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility during synthesis. Post-reaction, neutralize acidic byproducts (e.g., HCl) and extract using dichloromethane/water partitioning. Column chromatography with silica gel (ethyl acetate/hexane gradient) or preparative HPLC achieves high purity. For fluorinated analogs, recrystallization in ethanol/water mixtures improves yield .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase targets (e.g., JAK2 or BTK). Focus on fluorine’s electronegativity and cyclopentyl hydrophobicity in binding pocket occupancy.
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess conformational flexibility.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study transition states for metabolic reactions (e.g., cytochrome P450 oxidation) to predict pharmacokinetics .
Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum batch, and incubation time.
- Cross-Validation : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based).
- Data Mining : Apply multivariate analysis (e.g., PCA) to identify confounding factors. For fluorinated compounds, validate fluorine’s role via isosteric replacement studies (e.g., H vs. F analogs) .
Q. What strategies address low solubility or bioavailability in preclinical studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the pyrimidine N6 position.
- Nanoparticle Formulation : Use PEGylated liposomes or polymeric micelles to enhance aqueous dispersion.
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates. Monitor stability via accelerated aging studies (40°C/75% RH) .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies between computational predictions and experimental results (e.g., binding affinity vs. activity)?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed conformers.
- Alanine Scanning Mutagenesis : Validate key residue interactions in vitro.
- Synchrotron Crystallography : Resolve high-resolution protein-ligand structures to identify unmodeled water molecules or allosteric effects .
Q. What statistical frameworks are robust for analyzing dose-response relationships in heterogeneous datasets?
- Methodological Answer :
- Hierarchical Bayesian Modeling : Account for inter-study variability by pooling data across labs.
- Bootstrap Resampling : Estimate confidence intervals for IC₅₀ values.
- Machine Learning (ML) : Train random forest models on physicochemical descriptors (e.g., logP, PSA) to predict outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
